molecular formula C16H14O2 B12884670 Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- CAS No. 115063-20-2

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-

Cat. No.: B12884670
CAS No.: 115063-20-2
M. Wt: 238.28 g/mol
InChI Key: BCAPOOKCRYTVGK-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-, also known as 5-Acetyl-2,3-dihydrobenzofuran, is an organic compound with the molecular formula C16H14O2. This compound is characterized by the presence of a benzofuran ring fused with an ethanone group and a phenyl group. It is a white crystalline powder and is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydrobenzofuran and phenylacetyl chloride.

    Reaction: The 2,3-dihydrobenzofuran is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.

    Purification: The crude product is then purified using recrystallization techniques to obtain pure Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2,3-dihydrobenzofuran
  • 2,3-Dihydro-5-benzofuranyl methyl Ketone
  • 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone

Uniqueness

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzofuran ring with an ethanone group and a phenyl group makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

115063-20-2

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylethanone

InChI

InChI=1S/C16H14O2/c17-15(10-12-4-2-1-3-5-12)13-6-7-16-14(11-13)8-9-18-16/h1-7,11H,8-10H2

InChI Key

BCAPOOKCRYTVGK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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